4-Iodo-5,6-dihydro-2H-pyran-2-one
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Overview
Description
4-Iodo-5,6-dihydro-2H-pyran-2-one is a heterocyclic compound with the molecular formula C5H5IO2 It is a derivative of 5,6-dihydro-2H-pyran-2-one, where an iodine atom is substituted at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5,6-dihydro-2H-pyran-2-one can be achieved through several methods:
Intramolecular Cyclization: This method involves the cyclization of suitable precursors under specific conditions to form the desired heterocyclic structure.
Dicobaltoctacarbonyl-Mediated Cycloaddition: This method uses dicobaltoctacarbonyl complex to ensure intramolecular carbonylation of cis-epoxyalkynes, generating γ-lactonyl allenes which transform into 5,6-dihydro-2H-pyran-2-ones upon heating.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Iodo-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Grignard Reagents: Used in enantioselective conjugate addition reactions catalyzed by chiral phosphine-copper iodide.
Catalysts: Various catalysts, such as Grubbs II catalyst, are used in ring-closing metathesis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, enantioselective conjugate addition can yield chiral products with high enantiomeric purity .
Scientific Research Applications
4-Iodo-5,6-dihydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including heterocycles.
Biology and Medicine:
Industry: May be used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Iodo-5,6-dihydro-2H-pyran-2-one involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its use, such as in chemical reactions or biological systems. For example, in enantioselective conjugate addition reactions, the compound acts as a substrate that undergoes transformation in the presence of a catalyst .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-2H-pyran-2-one: The parent compound without the iodine substitution.
4-Hydroxy-5,6-dihydro-2H-pyran-2-one: A hydroxyl-substituted derivative.
6-Pentyl-5,6-dihydro-2H-pyran-2-one: A pentyl-substituted derivative.
Properties
CAS No. |
214914-71-3 |
---|---|
Molecular Formula |
C5H5IO2 |
Molecular Weight |
224.00 g/mol |
IUPAC Name |
4-iodo-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C5H5IO2/c6-4-1-2-8-5(7)3-4/h3H,1-2H2 |
InChI Key |
QESSFOMTDPJVDA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C=C1I |
Origin of Product |
United States |
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